molecular formula C27H23N5O3 B4539884 N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide

N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B4539884
M. Wt: 465.5 g/mol
InChI Key: PTMWYSLCWKMGHL-UHFFFAOYSA-N
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Description

N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The furan rings are then introduced through a series of substitution reactions. The final step involves the coupling of the quinoxaline derivative with 4-phenylpiperazine-1-carboxamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under specific conditions.

    Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives .

Scientific Research Applications

N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting the replication process and leading to cell death. The furan rings can interact with enzymes, inhibiting their activity and leading to antimicrobial effects. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler derivative with similar pharmacological properties.

    Furan: A five-membered aromatic ring with diverse biological activities.

    Piperazine: A six-membered ring with two nitrogen atoms, commonly used in drug design.

Uniqueness

N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide is unique due to its combination of three distinct pharmacophores: the quinoxaline core, the furan rings, and the piperazine moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c33-27(32-14-12-31(13-15-32)20-6-2-1-3-7-20)28-19-10-11-21-22(18-19)30-26(24-9-5-17-35-24)25(29-21)23-8-4-16-34-23/h1-11,16-18H,12-15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMWYSLCWKMGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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